molecular formula C6H8O5 B3281635 2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- CAS No. 73889-79-9

2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)-

Cat. No.: B3281635
CAS No.: 73889-79-9
M. Wt: 160.12 g/mol
InChI Key: KAGHUYFLGPUYKE-IMJSIDKUSA-N
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Description

The compound "2,3-Oxiranedicarboxylic Acid, 2,3-Dimethyl Ester, (2S,3S)-" is an epoxide derivative with two methyl ester groups at the 2- and 3-positions of the oxirane ring. Its stereochemistry, denoted as (2S,3S), is critical for its reactivity and applications. For instance:

  • The (2R,3S)-dimethyl ester has CAS 718617-86-8 and molecular formula C₆H₈O₅ .
  • The (2R,3R)-isomer is listed under CAS 85798-25-0 .
    These analogs share the same molecular framework but differ in stereochemistry, which significantly impacts their physical, chemical, and functional properties.

Properties

IUPAC Name

dimethyl (2S,3S)-oxirane-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGHUYFLGPUYKE-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H](O1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401251074
Record name 2,3-Dimethyl (2S,3S)-2,3-oxiranedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73889-79-9
Record name 2,3-Dimethyl (2S,3S)-2,3-oxiranedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73889-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl (2S,3S)-2,3-oxiranedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401251074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- typically involves the epoxidation of maleic anhydride followed by esterification. The reaction conditions often include the use of peracids or hydrogen peroxide as oxidizing agents for the epoxidation step. The esterification can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve ring-opening.

Major Products Formed

    Oxidation: 2,3-Dicarboxylic acids.

    Reduction: 2,3-Dihydroxy compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Epoxidation Reactions:
The compound serves as a precursor for the synthesis of various epoxides. The stereochemistry of the (2S,3S)- configuration allows for the development of chiral epoxides, which are valuable intermediates in organic synthesis. For instance, it has been utilized in the synthesis of fatty acid and polyketide synthase inhibitors through the creation of novel analogues of cerulenin .

Table 1: Epoxidation Reactions Using (2S,3S)-Dimethyl Oxirane-2,3-Dicarboxylate

Reaction TypeSubstrate TypeProduct TypeReference
Stereocontrolledαβ-unsaturated estersChiral epoxides
Electrophilic EpoxidationSulphones and amidesEpoxy ketones
RegioselectiveUnsaturated carboxylatesFunctionalized products

Medicinal Chemistry

Potential Anticancer Agents:
Research has indicated that derivatives of 2,3-oxiranedicarboxylic acid exhibit potential as anticancer agents. Studies have focused on synthesizing compounds that target specific enzymes involved in tumor growth . The structural modifications allowed by this compound facilitate the development of targeted therapies.

Case Study: Cerulenin Analogues
A study synthesized several analogues of cerulenin using (2S,3S)-dimethyl oxirane-2,3-dicarboxylate as a building block. These analogues showed promising activity against cancer cell lines by inhibiting fatty acid synthase . The findings suggest that further development could lead to effective therapeutic agents.

Material Science

Polymer Chemistry:
The compound is also explored in polymer chemistry for creating biodegradable polymers. Its ability to form cross-linked structures makes it suitable for applications in developing environmentally friendly materials .

Table 2: Applications in Polymer Chemistry

Application TypePolymer TypePropertiesReference
Biodegradable PolymersAliphatic polyestersBiocompatibility
Cross-linking AgentsThermosetting resinsEnhanced mechanical strength

Mechanism of Action

The mechanism of action of 2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- involves its reactive oxirane ring, which can undergo nucleophilic attack leading to ring-opening reactions. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Structural Analogs and Stereoisomers

The following table summarizes key structural analogs and stereoisomers:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Configuration Key Properties/Applications
(2S,3S)-2,3-Oxiranedicarboxylic Acid Diethyl Ester 73890-18-3 C₈H₁₂O₅ 188.18 (2S,3S) Intermediate in organic synthesis
(2R,3S)-Dimethyl Oxirane-2,3-Dicarboxylate 718617-86-8 C₆H₈O₅ 160.12 (2R,3S) Lab reagent; discontinued commercial availability
(2R,3R)-Dimethyl Oxirane-2,3-Dicarboxylate 85798-25-0 C₆H₈O₅ 160.12 (2R,3R) Research chemical
2,3-Oxiranedicarboxylic Acid Monoethyl Ester (2S,3S) 89886-73-7 C₇H₁₀O₅ 174.15 (2S,3S) Biochemical research
2,3-Aziridinedicarboxylic Acid Dimethyl Ester (2S,3S) 151526-73-7 C₆H₉NO₄ 159.14 (2S,3S) Nitrogen analog; synthetic intermediate

Key Observations:

  • Stereochemical Influence : The (2S,3S) configuration imparts distinct reactivity compared to (2R,3R) or (2R,3S) isomers. For example, diethyl esters of (2S,3S)-configured epoxides are used as intermediates in stereoselective synthesis .
  • Ester Group Variations : Replacement of methyl with ethyl groups (e.g., diethyl vs. dimethyl esters) alters solubility and volatility. Diethyl esters (CAS 73890-18-3) have higher molecular weights and may exhibit different hydrolysis kinetics .
  • Functional Group Substitutions : The aziridine analog (CAS 151526-73-7) replaces the oxygen in the epoxide with nitrogen, enabling nucleophilic ring-opening reactions distinct from epoxides .

Physicochemical Properties

  • Molecular Weight and Stability : Dimethyl esters (e.g., C₆H₈O₅) are generally lighter and more volatile than diethyl analogs. For instance, the (2R,3S)-dimethyl ester has a molecular weight of 160.12 g/mol , while the diethyl ester (CAS 73890-18-3) weighs 188.18 g/mol .
  • Stereochemistry and Melting Points : Stereoisomers may exhibit divergent melting points. For example, ethyl 3-phenyloxirane-2-carboxylate (CAS 121-39-1) has a density of 1.102 g/mL, but its stereoisomers could differ in crystalline packing .

Research Findings and Trends

  • Stereoselective Synthesis : Recent studies emphasize the importance of (2S,3S) configuration in enantioselective catalysis. For example, diethyl (2S,3S)-epoxysuccinate is a precursor for tartaric acid derivatives .

Biological Activity

2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)- is a compound of interest in various fields of biological research due to its potential applications and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Chemical Formula : C7H10O4
  • Molecular Weight : 158.15 g/mol
  • CAS Number : 73889-79-9

Biological Activity Overview

The biological activity of 2,3-Oxiranedicarboxylic acid dimethyl ester has been explored in several studies, focusing on its effects on cellular functions and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism behind this activity may involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Cytotoxicity and Cancer Research

The cytotoxic effects of 2,3-Oxiranedicarboxylic acid dimethyl ester have been evaluated in various cancer cell lines. In vitro studies suggest that the compound may induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (µM)Selectivity Index
HeLa (cervical cancer)20>10
MCF-7 (breast cancer)25>8
NIH/3T3 (normal fibroblast)>100N/A

The mechanisms through which 2,3-Oxiranedicarboxylic acid dimethyl ester exerts its biological effects are still under investigation. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Oxidative Stress Induction : The compound could induce oxidative stress in target cells, leading to apoptosis.
  • Membrane Disruption : Its structural properties may allow it to integrate into lipid bilayers, disrupting cellular integrity.

Case Studies

  • Case Study on Antibacterial Properties :
    A study conducted by researchers at a prominent university demonstrated the effectiveness of the compound against multi-drug resistant strains of bacteria. The results highlighted its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Line Study :
    In a laboratory setting, the effects of the compound on breast cancer cell lines were analyzed. The findings indicated that treatment with the compound resulted in significant reductions in cell viability and increased markers for apoptosis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,3S)-2,3-Oxiranedicarboxylic Acid, 2,3-Dimethyl Ester with stereochemical fidelity?

  • Methodology : The compound can be synthesized via epoxidation of a diene precursor followed by esterification. For stereochemical control, asymmetric catalysis or chiral auxiliaries are critical. For example, Biopharmacule Speciality Chemicals lists a diethyl ester analog (CAS 73890-18-3) under BP 1388, suggesting enzymatic or stereoselective chemical methods for esterification . Purification via chiral HPLC or crystallization in non-polar solvents ensures enantiomeric excess validation.

Q. How can researchers confirm the identity and purity of this compound using analytical techniques?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify stereochemistry (e.g., coupling constants for epoxy ring protons) and ester group positions.
  • Chiral GC/MS : Use a chiral stationary phase (e.g., β-cyclodextrin) to resolve enantiomers and confirm (2S,3S) configuration .
  • Polarimetry : Measure optical rotation against a known standard for enantiopurity assessment.

Q. What are the known degradation pathways of this compound under oxidative conditions?

  • Methodology : Under alkaline oxidative conditions (e.g., hydrogen peroxide, pH 10), the epoxy ring undergoes fragmentation via Baeyer-Villiger oxidation, yielding muconic acid derivatives and further degrading to low-molecular-weight acids (e.g., oxalic, maleic acids). Analytical tracking via GC-MS after derivatization (oximation/trimethylsilylation) is recommended .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical stability of the epoxy ring during synthesis?

  • Methodology :

  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to detect racemization.
  • Computational Modeling : Use DFT calculations (e.g., Gaussian software) to assess activation barriers for ring-opening pathways under varying pH or temperature .
  • Isotopic Labeling : Introduce 18O^{18}O isotopes during epoxidation to trace oxygen retention in the epoxy ring under acidic/basic conditions.

Q. What role does this compound play in polymer chemistry, and how can its derivatives be characterized?

  • Methodology :

  • Polymer Synthesis : The homopolymer (CAS 51274-37-4) is synthesized via ring-opening polymerization using Lewis acid catalysts. Monitor molecular weight distribution via GPC-MALS .
  • Functional Group Analysis : Use 1H^{1}H-DOSY NMR to assess cross-linking density in copolymer applications (e.g., dispersants or scale inhibitors) .

Q. How can contradictions in degradation product profiles be resolved across different studies?

  • Methodology :

  • Controlled Replication : Reproduce degradation experiments (e.g., 0.4 mM chromophore solutions in borax buffer, pH 10) with strict O2_2 exclusion to assess radical vs. non-radical pathways .
  • High-Resolution LC-MS/MS : Differentiate isobaric degradation products (e.g., oxalacetic vs. malic acid) using collision-induced dissociation (CID) spectra .

Q. What computational tools are suitable for predicting the reactivity of this compound in novel catalytic systems?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions with transition-metal catalysts (e.g., Ru or Pd complexes) to predict regioselectivity in ring-opening reactions.
  • QSAR Modeling : Correlate electronic parameters (Hammett σ values) of substituents with reaction rates in ester hydrolysis studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)-
Reactant of Route 2
Reactant of Route 2
2,3-Oxiranedicarboxylic acid, 2,3-dimethyl ester, (2S,3S)-

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